

The Quinoxalinone Scaffold: A Comprehensive Analysis of Structure-Activity Relationships in Drug Discovery

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Compound of Interest

Compound Name: 3-(Hydroxyamino)quinoxalin-2(1H)-one

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The quinoxalinone core, a heterocyclic scaffold composed of a fused benzene and pyrazinone ring, has emerged as a privileged structure in medicinal chemistry.^{[1][2]} Its versatile synthetic accessibility and ability to interact with a wide range of biological targets have led to the development of numerous derivatives with potent pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoxalinone compounds, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, and critical signaling pathways and experimental workflows are illustrated to facilitate a deeper understanding of this important class of molecules.

Anticancer Activity of Quinoxalinone Derivatives

Quinoxalinone derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical trials.^{[3][4]} Their mechanisms of action are diverse and include the inhibition of protein kinases, topoisomerases, and the induction of apoptosis.^{[3][5]}

Structure-Activity Relationship Studies

The anticancer activity of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the quinoxalinone core and any appended functionalities.

A series of quinoxaline-arylfuran derivatives were synthesized and evaluated for their antiproliferative activities. The results indicated that the quinoxaline scaffold was generally well-tolerated and that these derivatives exhibited greater activity than their naphthalene ring-substituted counterparts.[3] For instance, derivative QW12 displayed a potent antiproliferative effect against HeLa cells with an IC50 value of 10.58 μM . [3]

In another study, a series of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamide derivatives were screened against three tumor cell lines. SAR studies revealed that the introduction of a small electron-withdrawing group, such as a chloro group, into the quinoxaline ring slightly improved activity.[5]

Furthermore, research on quinoxaline derivatives with a triazole ring showed that an aliphatic linker at the third position of the quinoxaline is crucial for activity, while a nitrogen linker tends to decrease it.[6] Compound 3, with a CF3 group and an isopropyl group, demonstrated excellent potency against leukemia cell lines Ty-82 (IC50 = 2.5 μM) and THP-1 (IC50 = 1.6 μM). [6]

The substitution pattern on the quinoxaline nucleus plays a critical role. For example, an NH-CO linker at the second position was found to increase anticancer activity, whereas aliphatic linkers diminished it.[6] Electron-releasing groups like CH3 and OCH3 at the R1 position decreased activity.[6] Conversely, replacing an electron-releasing OCH3 group with an electron-withdrawing group like Cl also led to decreased activity in another series of compounds, highlighting the nuanced and series-dependent nature of SAR.[6] A cyano (CN) group on an aliphatic chain attached to the nitrogen atom of the quinoxaline nucleus was found to be essential for activity.[6]

Table 1: Anticancer Activity of Selected Quinoxalinone Derivatives

Compound	Target Cell Line	IC50 (μM)	Key Structural Features	Reference
QW12	HeLa	10.58	Quinoxaline-arylfuran	[3]
Compound 3	Ty-82 (Leukemia)	2.5	Quinoxaline with triazole ring, aliphatic linker at C3	[6]
Compound 3	THP-1 (Leukemia)	1.6	Quinoxaline with triazole ring, aliphatic linker at C3	[6]
Compound 5	SMMC-7721 (Hepatoma)	0.071	Ester and amide groups	[6]
Compound 5	HeLa	0.126	Ester and amide groups	[6]
Compound 5	K562 (Leukemia)	0.164	Ester and amide groups	[6]
Compound 14	MCF-7 (Breast Cancer)	2.61	1-(N-substituted)-quinoxaline	[6]
Compound 26e	ASK1 Inhibition	0.03017	Dibromo substituted quinoxaline	[7]

Signaling Pathways and Mechanisms of Action

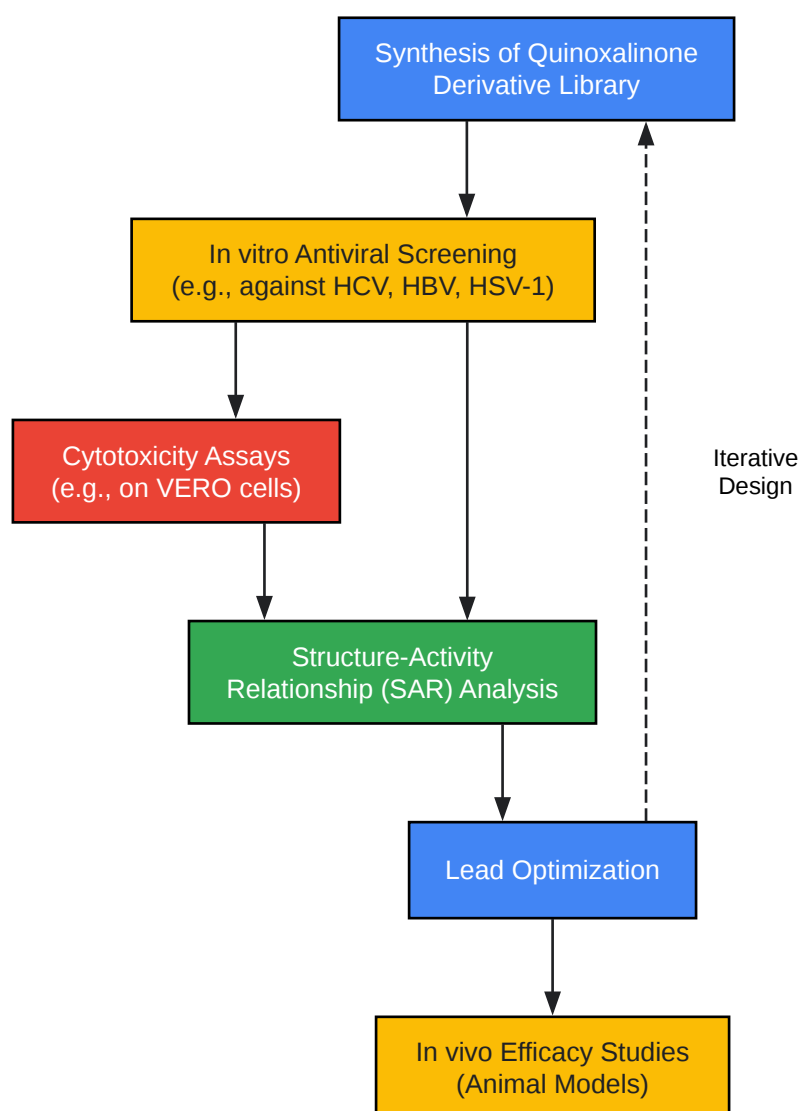
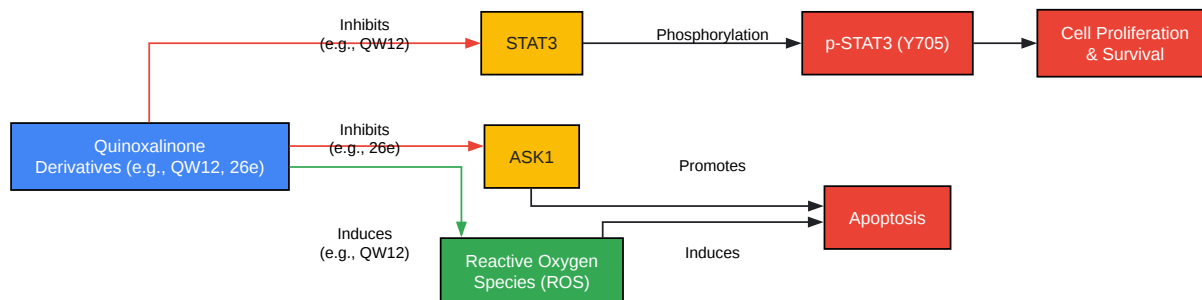
Quinoxalinone derivatives exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways critical for cancer cell proliferation and survival.

One key mechanism involves the inhibition of STAT3 phosphorylation. The representative derivative QW12 was found to inhibit STAT3 phosphorylation at Y705 in a dose-dependent

manner and was shown to bind to the STAT3 recombination protein.[3] Molecular docking studies suggest that QW12 occupies the pY+1 and pY-X subpockets of the SH2 domain, thereby blocking the signal transmission process.[3]

Another important target is the Apoptosis signal-regulated kinase 1 (ASK1). A dibromo-substituted quinoxaline derivative, 26e, was identified as a potent ASK1 inhibitor with an IC50 value of 30.17 nM.[7] Inhibition of ASK1 is a promising strategy for treating various diseases, including cancer.[7][8]

The generation of reactive oxygen species (ROS) is another mechanism by which some quinoxalinone derivatives induce apoptosis in cancer cells. QW12, for example, was shown to increase the production and accumulation of ROS in HeLa cells.[3]



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References

- 1. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxalinone as a Privileged Platform in Drug Development: Ingenta Connect [ingentaconnect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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